2-thiophen-3-yl-3H-benzimidazol-5-amine
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Overview
Description
2-Thiophen-3-yl-3H-benzimidazol-5-amine is a heterocyclic compound that combines the structural features of both thiophene and benzimidazole Thiophene is a five-membered ring containing sulfur, while benzimidazole is a fused ring system consisting of benzene and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophen-3-yl-3H-benzimidazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Thiophen-3-yl-3H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Thiophen-3-yl-3H-benzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-thiophen-3-yl-3H-benzimidazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or enzymes, disrupting cellular processes and leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar in structure but with a phenyl group instead of a thiophene ring.
2-Thiophen-2-ylbenzimidazole: Another thiophene-substituted benzimidazole with the thiophene ring at a different position.
Benzothiophene: A related compound where the thiophene ring is fused directly to the benzene ring.
Uniqueness: 2-Thiophen-3-yl-3H-benzimidazol-5-amine is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic and steric properties. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9N3S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-thiophen-3-yl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H9N3S/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-6H,12H2,(H,13,14) |
InChI Key |
LPXARYTXHJXWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=CSC=C3 |
Origin of Product |
United States |
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